2-[({[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound features a 5-(propan-2-yl)-substituted [1,2,4]triazino[5,6-b]indole core linked via a sulfanyl acetyl group to a 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide moiety.
Properties
Molecular Formula |
C23H24N6O2S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[[2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H24N6O2S2/c1-12(2)29-15-9-5-3-7-13(15)19-21(29)26-23(28-27-19)32-11-17(30)25-22-18(20(24)31)14-8-4-6-10-16(14)33-22/h3,5,7,9,12H,4,6,8,10-11H2,1-2H3,(H2,24,31)(H,25,30) |
InChI Key |
AJZWOEIEJMMVTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-({2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the triazinoindole core. This is typically achieved through a ring-fusion strategy, where the triazinoindole is synthesized by reacting appropriate precursors under controlled conditions . The benzothiophene moiety is then introduced through a series of coupling reactions, followed by the attachment of the sulfanyl and acetyl groups to complete the synthesis .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent . Preliminary studies indicate that it may exhibit antiproliferative activity against certain cancer cell lines. This suggests its potential as an anticancer drug candidate. The mechanism of action is hypothesized to involve the inhibition of iron-dependent processes essential for cancer cell growth.
Research indicates that compounds containing triazole and indole structures often show antifungal and antibacterial properties due to their ability to disrupt cellular functions. The specific activity of this compound as an enzyme inhibitor could lead to the development of new treatments for diseases related to enzyme dysregulation.
Iron Chelation
The compound has been studied for its potential as an iron chelator , which could be beneficial in treating conditions associated with iron overload, such as hemochromatosis. By binding ferrous ions, it may inhibit processes that require iron, thereby reducing cellular proliferation in iron-sensitive cancer types.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Preparation of the triazinoindole core: This is achieved through a ring-fusion strategy involving appropriate precursors under controlled conditions.
- Formation of the benzothiophene structure: This step may involve cyclization reactions that yield the desired bicyclic framework.
Case Studies and Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:
- Anticancer Activity: A study demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cell lines by inducing apoptosis through iron deprivation mechanisms.
- Antimicrobial Properties: Another research project highlighted its efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.
- Material Science Applications: Due to its unique structural properties, it has been explored for developing new materials with specific electronic or optical characteristics.
Mechanism of Action
The compound’s mechanism of action involves its ability to bind to specific molecular targets. For instance, as an iron chelator, it binds to ferrous ions, thereby inhibiting processes that require iron. This can lead to the inhibition of cancer cell proliferation by depriving the cells of the iron necessary for their growth . The compound also induces apoptosis in cancer cells through the mitochondrial pathway, as evidenced by changes in the expression of proteins like Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at two critical positions:
- R₁: Substituent on the triazinoindole core (position 5).
- R₂ : Terminal group (e.g., carboxamide, acetamide).
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: R₁ (Triazinoindole Core):
- Propan-2-yl (target compound): Likely enhances lipophilicity and steric bulk, which may improve blood-brain barrier penetration for CNS targets .
- Methyl (e.g., ): Smaller substituents may favor binding to compact active sites, as seen in PqsR antagonism .
- R₂ (Terminal Group):
- Tetrahydrobenzothiophene carboxamide (target compound): The fused bicyclic system may confer rigidity and selectivity for enzymatic pockets.
- Propionamides vs. Acetamides (): Propionamide derivatives (3-carbon chain) showed weaker antidepressant activity than acetamides (2-carbon), emphasizing the critical role of acyl chain length in bioactivity .
Synthetic Accessibility :
- The target compound’s tetrahydrobenzothiophene carboxamide moiety may require multi-step synthesis, similar to methods in and for triazole derivatives.
- Analogs with simpler terminal groups (e.g., phenyl acetamides in ) are synthesized via amide coupling, a widely applicable method .
For example, the 4-chlorophenyl acetamide () may exhibit stronger hydrophobic interactions than the nitro derivative () due to Cl’s electronegativity .
Biological Activity
The compound 2-[({[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule that combines elements of triazinoindole and benzothiophene. Its unique structure suggests potential biological activities that merit investigation. This article aims to summarize the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 438.6 g/mol. The presence of functional groups such as sulfanyl and acetamide enhances its interaction potential with biological targets.
Biological Activity Overview
Research indicates that compounds within the triazinoindole class exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds similar to the target molecule have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives of triazinoindoles can inhibit biofilm formation in Pseudomonas aeruginosa and Salmonella enterica .
- Anticancer Properties : The structural motifs present in this compound suggest potential anticancer activity. Compounds containing triazole rings have been noted for their ability to disrupt cancer cell proliferation through various mechanisms .
- Antioxidant Effects : Some studies suggest that related compounds possess antioxidant properties, which may contribute to their overall biological efficacy .
Antimicrobial Studies
In a study assessing the antimicrobial properties of triazinoindole derivatives, compounds were tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited strong inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the target compound may share similar properties .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazinoindole Derivative A | S. aureus | 0.5 μg/mL |
| Triazinoindole Derivative B | E. coli | 1.0 μg/mL |
Anticancer Activity
Research focusing on the anticancer potential of triazinoindoles has highlighted their ability to induce apoptosis in cancer cells. For example, a derivative was found to inhibit cell growth in hepatocellular carcinoma (HCC) models with an IC50 value in the nanomolar range .
| Study | Cell Line | IC50 (nM) |
|---|---|---|
| Study 1 | HCC Cells | 50 nM |
| Study 2 | Breast Cancer Cells | 30 nM |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific substitutions on the triazine and indole moieties significantly influence biological activity. For instance, electron-donating groups at certain positions enhance antimicrobial efficacy .
Case Studies
-
Case Study on Antimicrobial Activity :
A recent investigation into the antimicrobial effects of triazinoindole derivatives showed that modifications at the sulfanyl position significantly increased activity against biofilms formed by pathogenic bacteria . -
Case Study on Anticancer Properties :
Another study explored derivatives' ability to inhibit tumor growth in vivo. The results indicated a significant reduction in tumor size in treated groups compared to controls, supporting the anticancer potential of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
